molecular formula C10H20O4Si B1291815 O-(tert-Butyl-dimethylsilyl)succinic acid CAS No. 885519-54-0

O-(tert-Butyl-dimethylsilyl)succinic acid

Cat. No. B1291815
CAS RN: 885519-54-0
M. Wt: 232.35 g/mol
InChI Key: HFFHEVRPYUXVLD-UHFFFAOYSA-N
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Description

O-(tert-Butyl-dimethylsilyl)succinic acid is a chemical compound with the molecular formula C10H20O4Si . It contains a total of 35 atoms, including 20 Hydrogen atoms, 10 Carbon atoms, and 4 Oxygen atoms .


Synthesis Analysis

The synthesis of compounds similar to O-(tert-Butyl-dimethylsilyl)succinic acid often involves the use of tert-butyldimethylsilyl protection . This process involves the solid-phase synthesis of ribonucleic acid (RNA) using β-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection of the ribose 2′-hydroxyl group .


Molecular Structure Analysis

The molecular structure of O-(tert-Butyl-dimethylsilyl)succinic acid consists of 35 atoms, including 20 Hydrogen atoms, 10 Carbon atoms, and 4 Oxygen atoms . The molecular weight of this compound is 232.35 g/mol.


Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers, making it a promising candidate for use as a protecting group . The reaction of alcohols with silyl chlorides in the presence of N-methylimidazole can be significantly accelerated by the addition of iodine .

Mechanism of Action

The mechanism of action for the synthesis of compounds like O-(tert-Butyl-dimethylsilyl)succinic acid involves the use of tert-butyldimethylsilyl protection . This process involves the solid-phase synthesis of ribonucleic acid (RNA) using β-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection of the ribose 2′-hydroxyl group .

properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O4Si/c1-10(2,3)15(4,5)14-9(13)7-6-8(11)12/h6-7H2,1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFHEVRPYUXVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646193
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885519-54-0
Record name 1-[(1,1-Dimethylethyl)dimethylsilyl] butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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